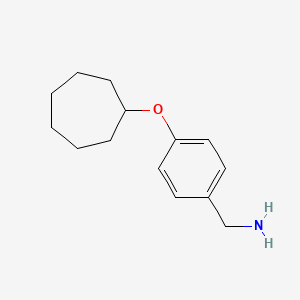

4-Cycloheptyloxy-benzylamine

Description

4-(4-Methylphenoxy)benzylamine hydrochloride (CAS: 262862-66-8) is a benzylamine derivative featuring a phenoxy group substituted with a methyl moiety at the para position. Its molecular formula is C₁₄H₁₆ClNO, with a molar mass of 249.74 g/mol . This compound is typically stored at room temperature and is utilized in pharmaceutical and chemical research, particularly in studies involving amine-functionalized intermediates . Its structural uniqueness lies in the combination of a benzylamine backbone and a methyl-substituted phenoxy group, which influences its physicochemical properties and reactivity.

Properties

Molecular Formula |

C14H21NO |

|---|---|

Molecular Weight |

219.32 g/mol |

IUPAC Name |

(4-cycloheptyloxyphenyl)methanamine |

InChI |

InChI=1S/C14H21NO/c15-11-12-7-9-14(10-8-12)16-13-5-3-1-2-4-6-13/h7-10,13H,1-6,11,15H2 |

InChI Key |

HNRORTKRQLUYTK-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(CC1)OC2=CC=C(C=C2)CN |

Origin of Product |

United States |

Comparison with Similar Compounds

Data Table: Key Properties of Selected Benzylamine Derivatives

Key Observations:

Substituent Effects: The methyl group in 4-(4-Methylphenoxy)benzylamine HCl is electron-donating, enhancing the compound’s stability in polar solvents compared to unsubstituted 4-phenoxybenzylamine . A chloro substituent (electron-withdrawing) would likely reduce solubility in non-polar solvents and increase melting points due to stronger intermolecular interactions.

Molecular Weight and Applications: Higher molar mass compounds like this compound (hypothetical) may exhibit enhanced lipid solubility, making them candidates for central nervous system-targeting drugs. In contrast, 4-(4-Methylphenoxy)benzylamine HCl’s moderate polarity suits it for aqueous-phase reactions .

Research Findings and Limitations

- Synthetic Utility: 4-(4-Methylphenoxy)benzylamine HCl is frequently employed as a precursor in synthesizing Schiff bases or urea derivatives due to its accessible amine group .

- Comparative Stability : Methyl-substituted benzylamines generally exhibit superior thermal stability compared to halogenated analogs, as evidenced by their room-temperature storage feasibility .

- Data Gaps: Direct comparative studies between 4-(4-Methylphenoxy)benzylamine HCl and cycloheptyloxy analogs are absent in the provided evidence. Further research is needed to quantify steric and electronic impacts on biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.